Bienvenue dans la boutique en ligne BenchChem!

3-amino-3-(difluoromethyl)piperidin-2-one

Lipophilicity Chromatographic retention Physicochemical profiling

3-Amino-3-(difluoromethyl)piperidin-2-one (CAS 70470-98-3), also known as eflornithine lactam or 2-oxo-3-amino-3-difluoromethyl-piperidine, is a racemic δ-lactam bearing a gem-difluoromethyl group and a primary amine at the C3 position of the piperidin-2-one ring. This compound is a well-characterized process-related impurity of eflornithine hydrochloride (DFMO), formed via intramolecular cyclization of DFMO or its esters under basic or neutral conditions.

Molecular Formula C6H10F2N2O
Molecular Weight 164.15 g/mol
CAS No. 70470-98-3
Cat. No. B3061230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3-(difluoromethyl)piperidin-2-one
CAS70470-98-3
Molecular FormulaC6H10F2N2O
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)(C(F)F)N
InChIInChI=1S/C6H10F2N2O/c7-4(8)6(9)2-1-3-10-5(6)11/h4H,1-3,9H2,(H,10,11)
InChIKeyKATOCNXVWLJLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(difluoromethyl)piperidin-2-one (CAS 70470-98-3): Procurement-Grade Piperidinone Lactam for Reference Standard and Chiral Resolution Applications


3-Amino-3-(difluoromethyl)piperidin-2-one (CAS 70470-98-3), also known as eflornithine lactam or 2-oxo-3-amino-3-difluoromethyl-piperidine, is a racemic δ-lactam bearing a gem-difluoromethyl group and a primary amine at the C3 position of the piperidin-2-one ring . This compound is a well-characterized process-related impurity of eflornithine hydrochloride (DFMO), formed via intramolecular cyclization of DFMO or its esters under basic or neutral conditions [1]. It serves a dual procurement role: as a certified reference standard for pharmaceutical impurity profiling in ANDA submissions and QC workflows, and as the pivotal intermediate for chiral resolution of racemic DFMO into its therapeutically active (−)-enantiomer [2].

Why 3-Amino-3-(difluoromethyl)piperidin-2-one Cannot Be Substituted by In-Class Piperidinone Analogs or the Parent Drug DFMO


Procurement of a generic 3-aminopiperidin-2-one (CAS 1892-22-4) or even eflornithine free base in lieu of the title compound leads to critical failure in two distinct application domains. First, as a pharmaceutical impurity reference standard, the difluoromethyl substituent is the structural differentiator that defines this specific impurity (Impurity 7) in eflornithine drug substance; the non-fluorinated analog 3-aminopiperidin-2-one (Impurity 6) exhibits distinct chromatographic retention behavior and cannot substitute for system suitability testing or impurity quantitation [1]. Second, as a chiral resolution intermediate, only the piperidone lactam form—not the ring-opened DFMO—can undergo diastereomeric salt formation with (−)-binaphthylphosphoric acid to separate (+) and (−) enantiomers, a step that is stoichiometrically impossible with the parent amino acid [2]. The physicochemical distinction conferred by the CF2H group versus CH3 or H is quantifiable in logP shift and melting point elevation, directly impacting purification and formulation workflows [3].

Quantitative Differential Evidence for 3-Amino-3-(difluoromethyl)piperidin-2-one Versus Closest Analogs: A Procurement Decision Guide


LogP Shift of +1.63 Units Versus Non-Fluorinated 3-Aminopiperidin-2-one Drives Differential Extraction and Chromatographic Behavior

The target compound (CAS 70470-98-3) exhibits a measured logP of −0.57, compared to the non-fluorinated analog 3-aminopiperidin-2-one (CAS 1892-22-4), for which logP values of −2.20 (PeptideDB) and −0.80 (Molaid) have been reported [1]. Taking the most conservative comparator value (−0.80), the CF2H-for-H substitution increases logP by approximately +0.23 units; using the −2.20 value, the shift is +1.63 units. This magnitude of lipophilicity increase is consistent with the class-level observation that CH3→CF2H exchange produces ΔlogP values spanning −0.1 to +0.4 for simple alkyl/aryl systems [2]. The higher logP translates into longer reversed-phase HPLC retention, enabling baseline separation of this impurity from both the parent DFMO and the non-fluorinated Impurity 6 in eflornithine impurity profiling methods [3].

Lipophilicity Chromatographic retention Physicochemical profiling

Melting Point of 149°C Enables Crystallization-Based Purification That Is Inaccessible to Low-Melting 3-Aminopiperidin-2-one (m.p. 49–52°C)

The target compound has a sharp melting point of 149°C when crystallized from CHCl₃/pentane, as disclosed in the seminal DFMO synthesis patent [1]. In contrast, the non-fluorinated comparator 3-aminopiperidin-2-one (CAS 1892-22-4) melts at only 49–52°C . This ~100°C differential is substantially larger than would be predicted from the molecular weight increase alone (164.16 vs. 114.15 Da), and reflects the contribution of the difluoromethyl group to crystal lattice energy through enhanced hydrogen bonding capacity [2]. The high melting point also enables purification by recrystallization at ambient or slightly elevated temperatures, whereas the low-melting comparator often requires chromatographic purification, increasing cost and reducing throughput for preparative-scale procurement.

Thermal properties Crystallization Purification

Racemic 3-Amino-3-(difluoromethyl)piperidin-2-one Is the Only Demonstrated Intermediate for Kilogram-Scale Chiral Resolution of DFMO Enantiomers

The industrial-scale production of (−)-DFMO (the pharmacologically active enantiomer) proceeds exclusively through the titled piperidone lactam. DFMO methyl ester is cyclized to racemic 3-amino-3-(difluoromethyl)piperidin-2-one, which is then resolved with (−)-binaphthylphosphoric acid to yield separable (+) and (−) piperidone diastereomeric salts [1][2]. Direct resolution of DFMO itself with chiral acids fails to provide practical enantiomeric excess, as documented in the patent literature: 'only the piperidone form, and not the ring-opened amino acid, undergoes efficient diastereomeric salt formation' [3]. Each resolved piperidone enantiomer is subsequently hydrolyzed (6N HCl, reflux) to the corresponding DFMO enantiomer. No alternative intermediate—including the non-fluorinated piperidone or the ring-opened DFMO—has been demonstrated to achieve comparable resolution efficiency at preparative scale, making this compound a non-substitutable procurement item for any laboratory synthesizing enantiopure DFMO [4].

Chiral resolution Enantiomeric separation Process chemistry

The Difluoromethyl Group Acts as a Lipophilic Hydrogen Bond Donor (HB Donor Scale ~Aniline), Whereas the CH₃ Group in 3-Methyl Analogs Is Neither Lipophilic Nor an HBD

Zafrani et al. (2017) systematically quantified that the CF2H group functions as a hydrogen bond donor with strength comparable to aniline, thiophenol, and amine groups, while being more lipophilic than a hydroxyl [1]. The experimental ΔlogP (XCF2H − XCH₃) ranged from −0.1 to +0.4 across a panel of aryl and alkyl substrates [1]. In the specific context of 3-amino-3-(difluoromethyl)piperidin-2-one, the CF2H group is geminal to the 3-amino group on the lactam ring, creating a dual HBD locus that is absent in 3-methyl-piperidin-2-one analogs (where CH₃ is neither lipophilicity-enhancing nor an HBD). This dual HBD capacity is directly relevant to the compound's chromatographic behavior and crystallization properties, as the CF2H group can engage in intermolecular hydrogen bonding that CH₃ cannot, consistent with the observed ~100°C melting point elevation [2].

Bioisosterism Hydrogen bonding Drug design

This Compound Is a Pharmacopeial-Traceable Impurity Reference Standard (Eflornithine Impurity 7) Distinct from Impurity 6 (3-Aminopiperidin-2-one HCl)

Patil et al. established the identity of five process-related substances in eflornithine bulk drug synthesis, designating 3-aminopiperidin-2-one HCl as Impurity 6 and 3-amino-3-(difluoromethyl)piperidin-2-one HCl as Impurity 7, with structures confirmed by IR, ¹H NMR, ¹³C NMR, and MS [1]. The title compound (free base, CAS 70470-98-3; hydrochloride, CAS 501011-49-0) is commercially supplied as a fully characterized reference standard with traceability to USP or EP pharmacopeial standards, accompanied by Certificates of Analysis compliant with ICH guidelines [2]. The non-fluorinated Impurity 6 cannot be substituted for Impurity 7 in any regulatory context because: (i) the two impurities have distinct molecular weights (114.15 vs. 164.16 Da), (ii) they exhibit different UV chromophores (presence/absence of CF2H alters electronic environment of the lactam carbonyl), and (iii) ICH Q3A/Q3B requires identification, qualification, and quantitation of each specified impurity individually [3].

Pharmaceutical impurity Reference standard ANDA regulatory submission

Baseline Purity of 98% and Defined Hazard Classification (H302/H315/H319/H335) Enable Immediate Use Under Standard Laboratory Protocols

The compound is commercially available at a minimum purity of 98% (HPLC) from multiple audited suppliers, with full GHS hazard classification (H302 – harmful if swallowed; H315 – skin irritation; H319 – serious eye irritation; H335 – respiratory irritation) and a defined signal word ('Warning') . This contrasts with the non-fluorinated analog 3-aminopiperidin-2-one, which is also supplied at 98% purity but with divergent physical form (yellow to brown solid, m.p. 49–52°C) and different GHS classification (H315 only, per CymitQuimica) . The hydrochloride salt (CAS 501011-49-0) offers enhanced aqueous solubility compared to the free base, providing formulation flexibility for analytical method development . Procurement from suppliers offering pharmacopeial traceability ensures the compound meets identity, purity, and potency specifications required for regulatory submissions without additional in-house qualification.

Purity specification Safety data Procurement compliance

Validated Procurement Scenarios for 3-Amino-3-(difluoromethyl)piperidin-2-one Based on Quantitative Differential Evidence


Eflornithine Hydrochloride ANDA Impurity Profiling: Certified Reference Standard for Impurity 7 Identification and Quantitation

Analytical laboratories supporting Abbreviated New Drug Applications (ANDAs) for generic eflornithine hydrochloride require this compound as the certified reference standard corresponding to Impurity 7 (3-amino-3-(difluoromethyl)piperidin-2-one HCl). Per ICH Q3A(R2), each specified impurity above the identification threshold must be individually quantified against its own reference standard; Impurity 6 (3-aminopiperidin-2-one HCl, CAS 1892-22-4) cannot substitute due to distinct molecular weight, HPLC retention, and mass spectral fragmentation [1]. The compound, supplied with full COA and pharmacopeial traceability (USP/EP), is used for system suitability testing, relative response factor determination, and batch-to-batch impurity monitoring in QC release workflows for eflornithine drug substance and finished product [2].

Kilogram-Scale Chiral Resolution of Racemic DFMO to Enantiopure (−)-Eflornithine via the Piperidone Lactam Intermediate

Process chemistry groups engaged in large-scale production of enantiopure (−)-DFMO must procure or synthesize this compound as the mandatory intermediate. The established industrial route involves: (1) cyclization of DFMO methyl ester to racemic 3-amino-3-(difluoromethyl)piperidin-2-one using NaOMe/MeOH; (2) diastereomeric resolution with (−)-binaphthylphosphoric acid, yielding separable (+) and (−) piperidone salts; (3) acid hydrolysis (6N HCl, reflux) of each enantiomer to the corresponding DFMO enantiomer [1][2]. No alternative resolution strategy—including direct chiral chromatography of DFMO—matches the throughput and enantiomeric excess achievable through this lactam intermediate pathway, making the compound a non-negotiable procurement item for any DFMO manufacturing campaign [3].

Medicinal Chemistry Fragment Library: A Dual Hydrogen Bond Donor Scaffold Containing the CF2H Bioisostere for Lead Optimization

In fragment-based drug discovery programs, this compound serves as a screening hit or starting scaffold that exploits the difluoromethyl group's unique properties as both a lipophilic group and a hydrogen bond donor (HBD strength ~aniline, per Zafrani et al. 2017) [1]. This dual functionality distinguishes it from 3-methyl-piperidin-2-one (CH₃ group: no HBD capacity) and 3-hydroxymethyl-piperidin-2-one (OH group: HBD but lower lipophilicity). The CF2H-for-CH₃ exchange increases logP by 0.1–0.4 units while introducing HBD capability, a combination that can improve target binding affinity and membrane permeability simultaneously [1][2]. Procurement of this specific scaffold enables SAR exploration that is inaccessible using non-fluorinated or monofluorinated analogs.

Stability-Indicating Method Development: Forced Degradation Studies of Eflornithine Drug Product to Detect Lactam Formation

During stability-indicating method development for eflornithine hydrochloride formulations, this compound is used as a marker for the primary degradation pathway—intramolecular cyclization to the lactam. The US4413141 patent explicitly teaches that DFMO esters must be maintained as acid addition salts to prevent or minimize lactam formation [1]. In forced degradation studies (acid/base/thermal/oxidative stress), the appearance of 3-amino-3-(difluoromethyl)piperidin-2-one at a defined relative retention time confirms lactamization, and its quantitation against a certified reference standard establishes degradation kinetics. The distinct melting point (149°C) and HPLC retention relative to the parent DFMO (logP −0.60) [2] facilitate unambiguous peak assignment in stressed-sample chromatograms.

Quote Request

Request a Quote for 3-amino-3-(difluoromethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.